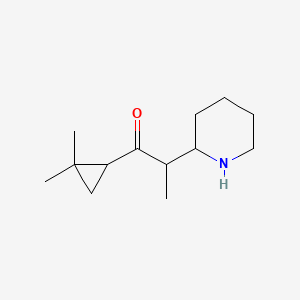
1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)propan-1-one is a synthetic organic compound It features a cyclopropyl group, a piperidine ring, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)propan-1-one typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Formation of the Propanone Moiety: The propanone group can be introduced via aldol condensation or other carbonyl-forming reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)propan-1-one would depend on its specific interactions with biological targets. This might involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one: Similar structure but with an ethanone moiety.
1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)butan-1-one: Similar structure but with a butanone moiety.
Uniqueness
1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)propan-1-one is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)propan-1-one, identified by its CAS number 1936335-18-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H23NO, with a molecular weight of approximately 209.33 g/mol. Its structure features a dimethylcyclopropyl group attached to a piperidine moiety, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃NO |
| Molecular Weight | 209.33 g/mol |
| CAS Number | 1936335-18-0 |
| Boiling Point | Not available |
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may exhibit properties such as:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.
- Cytotoxic Effects : Research indicates potential cytotoxicity towards cancer cell lines, although specific data on this compound is limited.
Case Studies and Research Findings
- Antimicrobial Studies : A study examining related compounds with similar structural features reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the piperidine group is hypothesized to enhance membrane permeability, facilitating bacterial cell disruption .
- Cytotoxicity Assays : In vitro assays conducted on structurally analogous compounds showed varying degrees of cytotoxicity against cancer cell lines, particularly in breast and lung cancer models. These findings suggest that this compound may possess similar properties, warranting further investigation .
- Neuropharmacological Effects : The piperidine component is known for its neuroactive properties. Research indicates that compounds containing piperidine can influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
1-(2,2-dimethylcyclopropyl)-2-piperidin-2-ylpropan-1-one |
InChI |
InChI=1S/C13H23NO/c1-9(11-6-4-5-7-14-11)12(15)10-8-13(10,2)3/h9-11,14H,4-8H2,1-3H3 |
InChI Key |
RIZVTALSBYCYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCN1)C(=O)C2CC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















